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Compound of Interest

Compound Name: 2-Chloropyridine-3,5-diamine

Cat. No.: B1592472 Get Quote

An In-Depth Technical Guide to 2-Chloropyridine-3,5-diamine (CAS 52941-65-8): A Strategic

Intermediate in Modern Chemistry

Section 1: Introduction and Strategic Importance
2-Chloropyridine-3,5-diamine is a highly functionalized heterocyclic compound of significant

interest to researchers in medicinal and agricultural chemistry. Its strategic value lies in the

orthogonal reactivity of its three substituents: a chloro group at the 2-position, and two amino

groups at the 3- and 5-positions. This unique arrangement allows for sequential, site-selective

modifications, making it a powerful scaffold for building complex molecular architectures.

The chlorine atom at the 2-position is activated by the electron-withdrawing pyridine ring

nitrogen, rendering it susceptible to nucleophilic aromatic substitution (SNAr) and a suitable

handle for palladium-catalyzed cross-coupling reactions.[1] The amino groups, conversely, are

nucleophilic and can be readily derivatized through acylation, alkylation, or condensation

reactions. This guide provides a technical overview of the synthesis, properties, reactivity, and

applications of this versatile building block for professionals in drug discovery and chemical

development.[2]

Section 2: Physicochemical & Spectroscopic Profile
A precise characterization is fundamental for the effective use of any chemical intermediate.

The key properties of 2-Chloropyridine-3,5-diamine are summarized below.
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Physicochemical Properties
Property Value Source

CAS Number 52941-65-8 -

Molecular Formula C₅H₆ClN₃ [2]

Molecular Weight 143.57 g/mol [2]

Appearance Beige to coffee colored powder [2]

Melting Point 122-132 °C [2]

Solubility

Soluble in many organic

solvents (e.g., Methanol, DMF,

DMSO); limited solubility in

water.

General Knowledge

Predicted Spectroscopic Profile
While specific experimental spectra for this exact compound are not widely published, a robust

spectroscopic profile can be predicted based on analysis of closely related analogs and

established principles of NMR and IR spectroscopy.[3][4][5]
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Parameter
Predicted Chemical Shift
(δ, ppm) / Wavenumber
(cm⁻¹)

Rationale & Key Features

¹H NMR (400 MHz, DMSO-d₆)

~7.4 ppm (d, 1H, H-6), ~6.5

ppm (d, 1H, H-4), ~5.5 ppm (br

s, 2H, NH₂), ~5.0 ppm (br s,

2H, NH₂)

The two aromatic protons (H-4

and H-6) appear as doublets

due to meta-coupling. The

electron-donating amino

groups shield these protons,

shifting them upfield. The two

distinct amino groups would

appear as broad singlets,

exchangeable with D₂O.

¹³C NMR (100 MHz, DMSO-d₆)

~148 (C-Cl), ~145 (C-NH₂),

~135 (C-NH₂), ~125 (CH),

~110 (CH)

Five distinct carbon signals are

expected. The carbon bearing

the chlorine (C-2) will be

significantly downfield. The

carbons attached to the amino

groups will also be downfield,

while the CH carbons will be

more shielded.

IR (ATR, cm⁻¹)

3400-3200 (N-H stretching),

1640-1600 (N-H scissoring),

1580-1450 (C=C, C=N

stretching), ~800 (C-Cl

stretching)

The primary amine groups will

give rise to characteristic sharp

peaks in the N-H stretching

region. Aromatic ring stretches

and the C-Cl stretch provide

further structural confirmation.

Mass Spec. (EI) m/z = 143/145 (M⁺/M⁺+2)

The molecular ion peak will

exhibit a characteristic 3:1

isotopic pattern for the ³⁵Cl and

³⁷Cl isotopes, confirming the

presence of one chlorine atom.
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Section 3: Synthesis and Mechanistic
Considerations
The most logical and efficient synthesis of 2-Chloropyridine-3,5-diamine initiates from the

commercially available precursor, 2-Chloro-3,5-dinitropyridine (CAS 2578-45-2).[6] The core

transformation is the simultaneous reduction of the two nitro groups to primary amines.

Synthetic Workflow Diagram

2-Chloro-3,5-dinitropyridine

Catalytic Hydrogenation
(Reduction)

H₂ (gas) 
 Pd/C (catalyst) 

 Methanol (solvent)

Filtration & Concentration
(Isolation)

2-Chloropyridine-3,5-diamine

Click to download full resolution via product page

Synthesis of 2-Chloropyridine-3,5-diamine via catalytic hydrogenation.

Detailed Experimental Protocol: Catalytic Hydrogenation
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This protocol describes a standard laboratory-scale synthesis. The choice of palladium on

carbon (Pd/C) as a catalyst is based on its high efficacy and selectivity for nitro group

reductions without affecting the aryl chloride under standard conditions. Methanol is an

excellent solvent for both the starting material and for facilitating hydrogen gas solubility.

Materials:

2-Chloro-3,5-dinitropyridine (1.0 equiv)[7]

10% Palladium on Carbon (Pd/C), 50% wet (0.05-0.10 equiv by weight)

Methanol (ACS grade)

Hydrogen (H₂) gas supply

Celite® or a similar filter aid

Parr hydrogenator or a balloon hydrogenation setup

Procedure:

Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr bottle), add 2-Chloro-

3,5-dinitropyridine (e.g., 10.0 g, 49.1 mmol).

Solvent Addition: Add methanol (e.g., 150 mL) to the vessel and swirl to dissolve the starting

material.

Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the 10%

Pd/C catalyst (e.g., 1.0 g).

Causality Note: The inert atmosphere prevents potential ignition of the dry catalyst upon

contact with the flammable solvent. Wet catalyst is used to mitigate this risk.

Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and

backfill with hydrogen gas three times to ensure an inert atmosphere is replaced by

hydrogen. Pressurize the vessel with hydrogen (e.g., 50 psi or use a balloon) and begin

vigorous stirring.
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Reaction Monitoring: The reaction is exothermic and will show a drop in hydrogen pressure

as the gas is consumed. Monitor the reaction progress by TLC or LC-MS by periodically

(e.g., every 1-2 hours) depressurizing, taking an aliquot, and analyzing for the

disappearance of the starting material. The reaction is typically complete within 4-8 hours.

Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the

vessel with nitrogen.

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium

catalyst. Wash the filter cake with additional methanol (2 x 30 mL) to recover all the product.

Trustworthiness Note: It is critical to never allow the filtered catalyst to dry in the air, as it

can be pyrophoric. Quench the catalyst pad with water immediately after filtration.

Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary

evaporator to yield the crude product.

Purification: The product is often of sufficient purity for subsequent steps. If necessary, it can

be recrystallized from a suitable solvent system like ethanol/water or purified via flash

column chromatography to afford the final product as a crystalline solid.

Section 4: Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Chloropyridine-3,5-diamine stems from its multiple reactive sites,

which can be addressed with high selectivity.

Reactivity Map

2-Chloropyridine-3,5-diamine

S(N)Ar / Cross-Coupling
(e.g., Suzuki, Buchwald-Hartwig)

 C2-Cl 

Condensation
(e.g., with dicarbonyls)

 C3-NH₂ & C5-NH₂ 

Acylation / Sulfonylation

 C3-NH₂ or C5-NH₂ 
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Key reactive sites on the 2-Chloropyridine-3,5-diamine scaffold.

C2-Chloro Group (Electrophilic Site): This position is the primary site for introducing

molecular diversity.

Nucleophilic Aromatic Substitution (SNAr): The chlorine is readily displaced by a wide

range of nucleophiles (O, N, S-based) under basic conditions. The reaction rate is

enhanced by the electron-withdrawing nature of the pyridine nitrogen.[8]

Palladium-Catalyzed Cross-Coupling: This is arguably the most powerful application.

Suzuki coupling with boronic acids introduces new C-C bonds, while Buchwald-Hartwig

amination introduces C-N bonds, allowing access to a vast chemical space.[1]

C3/C5-Amino Groups (Nucleophilic Sites): These groups are excellent nucleophiles.

Condensation Reactions: The diamine motif is ideal for forming fused heterocyclic

systems. For instance, reaction with 1,2-dicarbonyl compounds can lead to the formation

of imidazo[4,5-b]pyridine cores, a privileged structure in medicinal chemistry.

Acylation and Sulfonylation: The amino groups react readily with acyl chlorides, sulfonyl

chlorides, and isocyanates to form amides, sulfonamides, and ureas, respectively.

Selective mono-functionalization can often be achieved by controlling stoichiometry and

reaction conditions.

Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol illustrates the functionalization at the C2 position, a common strategy in drug

development.

Materials:

2-Chloropyridine-3,5-diamine (1.0 equiv)

Arylboronic acid (1.2 equiv)

Pd(PPh₃)₄ (0.03 equiv) or other suitable Pd catalyst/ligand system
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Sodium carbonate (Na₂CO₃) (3.0 equiv)

1,4-Dioxane and Water (4:1 solvent mixture)

Procedure:

To an oven-dried Schlenk flask, add 2-Chloropyridine-3,5-diamine (1.0 mmol), the

arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (3.0 mmol).

Evacuate and backfill the flask with an inert gas (Argon) three times.

Add the degassed dioxane/water solvent mixture (5 mL).

Heat the reaction mixture to 100 °C with vigorous stirring and monitor by LC-MS.

Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water

and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the residue by flash column chromatography to yield the 2-aryl-pyridine-3,5-diamine

product.

Section 5: Applications in Drug Discovery &
Agrochemicals
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, and the addition of a

second amino group and a chloro handle on the 3,5- and 2-positions, respectively, makes this

molecule a highly sought-after intermediate.[2]

Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif in many

kinase inhibitors. The substituents at the 2, 3, and 5 positions can be elaborated to occupy

adjacent pockets in the ATP-binding site, enabling the development of potent and selective

inhibitors for oncology and inflammatory diseases.

CNS Agents: The ability to modulate the polarity and structure via the three functional

handles allows for fine-tuning of properties like blood-brain barrier penetration, making this
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scaffold relevant for developing treatments for neurological disorders.[9]

Antiviral and Antibacterial Agents: The diamine functionality is crucial for forming hydrogen

bond networks with biological targets like viral proteases or bacterial enzymes. The scaffold

has been used to develop novel antibacterial translation inhibitors.

Agrochemicals: This compound serves as a key intermediate in synthesizing advanced

herbicides and fungicides, where the pyridine core is a common toxophore.[2]

Section 6: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific

Safety Data Sheet (SDS) for this compound is not readily available, a robust safety assessment

can be made based on its functional groups: aromatic amines and chloropyridines.[10][11][12]

Hazard Classification (Anticipated):

Acute Toxicity: Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.

Aromatic amines can be toxic.

Skin/Eye Irritation: Expected to be a skin and eye irritant.

Sensitization: May cause skin sensitization upon repeated contact.

Mutagenicity: Aromatic amines should always be handled as potential mutagens.

Personal Protective Equipment (PPE):

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves prior to use.[12]

Eye Protection: Use chemical safety goggles and/or a face shield.

Skin and Body Protection: Wear a standard laboratory coat. Ensure sleeves are buttoned.

Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation

of dust.

Handling and Storage:
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Handling: Avoid generating dust. Use only in a well-ventilated area, preferably a fume

hood. Wash hands thoroughly after handling.[13]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep

away from oxidizing agents and strong acids.[14]

Disposal:

Dispose of waste material in accordance with all local, regional, and national regulations.

Do not allow it to enter the environment.

Section 7: Conclusion
2-Chloropyridine-3,5-diamine is more than just a chemical intermediate; it is a strategic tool

for molecular design. Its well-defined and orthogonal reactivity profile provides chemists with

precise control over the synthetic process, enabling the efficient construction of complex, high-

value molecules. For professionals engaged in the discovery of new pharmaceuticals and

agrochemicals, a thorough understanding of this scaffold's properties and potential is essential

for accelerating innovation and achieving synthetic goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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